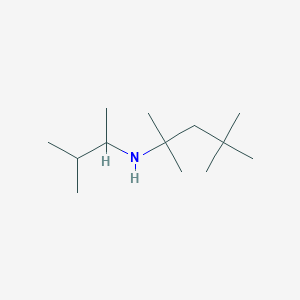![molecular formula C10H15NS B13261690 N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine](/img/structure/B13261690.png)
N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine is an organic compound with the molecular formula C10H15NS It features a cyclobutanamine core attached to a thiophene ring via an ethyl linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine typically involves the reaction of cyclobutanamine with 2-bromoethylthiophene under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of cyclobutanamine attacks the bromoethylthiophene, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The ethyl linker can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mechanism of Action
The mechanism of action of N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The ethyl linker and cyclobutanamine core provide structural flexibility, allowing the compound to fit into different binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(Thiophen-2-yl)ethylamine: Lacks the cyclobutanamine core, making it less structurally complex.
Thiophene-2-ethylamine: Similar structure but lacks the cyclobutanamine core.
Uniqueness
N-[2-(Thiophen-2-yl)ethyl]cyclobutanamine is unique due to the combination of the cyclobutanamine core and the thiophene ring. This structural arrangement provides a balance of rigidity and flexibility, making it suitable for various applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-(2-thiophen-2-ylethyl)cyclobutanamine |
InChI |
InChI=1S/C10H15NS/c1-3-9(4-1)11-7-6-10-5-2-8-12-10/h2,5,8-9,11H,1,3-4,6-7H2 |
InChI Key |
ONRAPSKSEHFJGF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NCCC2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


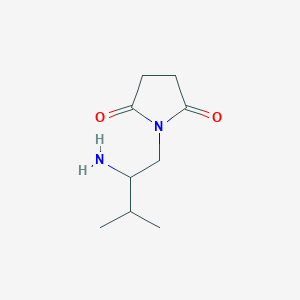
amine](/img/structure/B13261616.png)
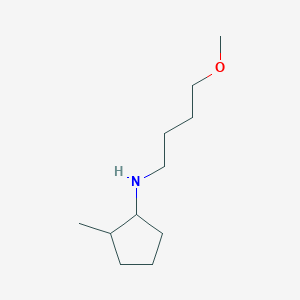
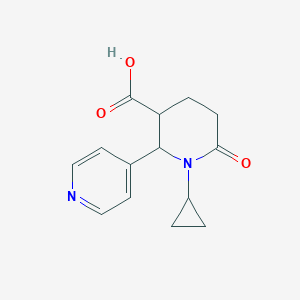

![[2-(Cyclopentylamino)ethyl]bis(propan-2-yl)amine](/img/structure/B13261641.png)

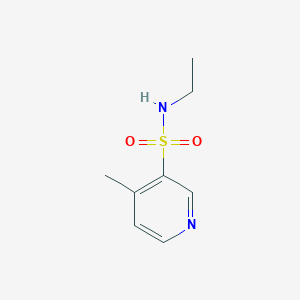
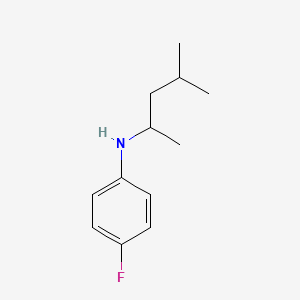
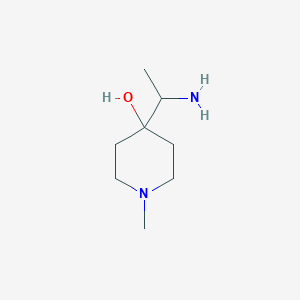

![1-[(5-Methoxypyridin-2-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13261688.png)
![6-Methyl-3-oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13261694.png)
